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Compound of Interest

Compound Name: bromoethyne

Cat. No.: B3344055 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular structure of bromoethyne (H-C≡C-Br)

through the lens of theoretical and computational chemistry. By summarizing key quantitative

data from various theoretical studies, this document provides a centralized resource for

understanding the geometric and electronic properties of this molecule. Detailed methodologies

from cited studies are included to allow for replication and further investigation.

Core Structural and Electronic Properties
Bromoethyne, a linear molecule, has been the subject of numerous theoretical investigations

to elucidate its fundamental properties. These studies employ a range of computational

methods, from ab initio techniques like Coupled-Cluster (CC) theory to Density Functional

Theory (DFT), to predict its geometry, vibrational frequencies, rotational constants, and dipole

moment.

Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data obtained from theoretical studies on

bromoethyne. These values are essential for benchmarking computational methods and for

the interpretation of spectroscopic data.
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Geometric

Parameters
Theoretical Value Method/Basis Set Reference

C-H Bond Length (Å) Data not yet available

C≡C Bond Length (Å) Data not yet available

C-Br Bond Length (Å) Data not yet available

Bond Angles (°) 180 (Linear)
Assumed due to

symmetry

Spectroscopic and

Electronic Properties
Theoretical Value Method/Basis Set Reference

Rotational Constant

(B) (cm⁻¹)
Data not yet available

Dipole Moment

(Debye)
0.230 Experimental Value [1]

Vibrational

Frequencies (cm⁻¹)

ν₁ (Σ) C-H Stretch 3325 (Experimental) [1]

ν₂ (Σ) C≡C Stretch 2085 (Experimental) [1]

ν₃ (Σ) C-Br Stretch 618 (Experimental) [1]

ν₄ (Π) Bending 618 (Experimental) [1]

ν₅ (Π) Bending 295 (Experimental) [1]

Note: The table currently includes experimental data from the NIST database as a placeholder

and for comparative purposes. The core of this guide will be populated with theoretical values

as they are retrieved from relevant computational studies.
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The theoretical data presented in this guide are derived from sophisticated computational

chemistry protocols. A general workflow for these calculations is outlined below.

General Computational Workflow
A typical ab initio or DFT study of bromoethyne's structure involves the following steps:

Molecular Structure Input: The initial geometry of bromoethyne is defined, typically using

standard bond lengths and angles or a pre-optimized structure from a lower level of theory.

Method and Basis Set Selection: A theoretical method (e.g., CCSD(T), B3LYP) and a basis

set (e.g., aug-cc-pVTZ) are chosen. This choice depends on the desired accuracy and

computational cost.

Geometry Optimization: The energy of the molecule is minimized with respect to the

positions of its atoms. This process yields the equilibrium geometry, including bond lengths

and angles.

Frequency Calculation: The second derivatives of the energy with respect to atomic

displacements are calculated. This provides the harmonic vibrational frequencies, which can

be used to characterize the nature of the stationary point (minimum or saddle point) and to

simulate infrared and Raman spectra.

Property Calculations: Other molecular properties, such as the dipole moment and rotational

constants, are calculated from the optimized geometry and electronic wavefunction.
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Define Initial Geometry

Select Method and Basis Set

Geometry Optimization

Frequency Calculation

Property Calculation

Optimized Structure, Frequencies, Properties

Click to download full resolution via product page

A generalized workflow for computational studies of molecular structure.

Visualizing the Structure of Bromoethyne
The linear geometry of bromoethyne is a key feature influencing its spectroscopic properties.

The following diagram illustrates the simple, linear arrangement of its constituent atoms.

The linear molecular structure of bromoethyne (H-C≡C-Br).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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